4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole" is a molecule that likely contains a piperidine ring, a sulfonyl group, and a thiadiazole moiety. These structural features are common in various compounds that exhibit biological activities, such as antimicrobial properties. The presence of a 6-methylpyrimidin-4-yl group suggests potential interaction with biological targets, possibly through hydrogen bonding or other molecular interactions.
Synthesis Analysis
The synthesis of related compounds often involves the formation of sulfonyl derivatives and the connection of different heterocyclic systems. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . Similarly, the synthesis of sulfamethizole impurities involves the reaction of a thiadiazole with a sulfonyl chloride . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography . The structure reveals important interactions such as S=O close contact and NH=N hydrogen bonds, which could also be present in the compound of interest. These interactions are crucial for the stability and reactivity of the molecule.
Chemical Reactions Analysis
Compounds with similar structural features are known to undergo various chemical reactions. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride can activate thioglycosides to form glycosyl triflates . This reactivity towards sulfur-containing groups could be relevant for the compound , especially if it is intended to be used as an intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with piperidine, sulfonyl, and thiadiazole groups can be inferred from related research. For instance, the solubility, melting points, and stability of these compounds can vary depending on the nature of the substituents and the overall molecular conformation . The presence of a 6-methylpyrimidin-4-yl group could influence the compound's ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.
properties
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-12-9-16(19-11-18-12)25-10-13-5-7-22(8-6-13)27(23,24)15-4-2-3-14-17(15)21-26-20-14/h2-4,9,11,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQMHCVPTSEMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.